molecular formula CH5P B1207260 Methylphosphine CAS No. 593-54-4

Methylphosphine

Cat. No.: B1207260
CAS No.: 593-54-4
M. Wt: 48.024 g/mol
InChI Key: SAWKFRBJGLMMES-UHFFFAOYSA-N
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Description

Methylphosphine, also known as methylphosphane, is the simplest organophosphorus compound with the chemical formula CH₃PH₂. It is a malodorous gas that condenses to a colorless liquid. This compound is notable for its primary phosphine properties, making it a valuable compound in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylphosphine can be synthesized through the methylation of phosphide salts. One common method involves the reaction of potassium phosphide with methyl iodide: [ \text{KPH}_2 + \text{MeI} \rightarrow \text{MePH}_2 + \text{KI} ] This reaction typically occurs under controlled conditions to ensure the proper formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves similar methylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, with careful handling due to the compound’s toxic and malodorous nature.

Chemical Reactions Analysis

Types of Reactions: Methylphosphine undergoes several types of chemical reactions, including oxidation, protonation, and deprotonation.

Oxidation: this compound can be oxidized to form methylphosphonous acid: [ \text{MePH}_2 + \text{O}_2 \rightarrow \text{MeP(H)O}_2\text{H} ]

Protonation: In the presence of acids, this compound can be protonated to form the phosphonium ion: [ \text{MePH}_2 + \text{H}^+ \rightarrow \text{MePH}_3^+ ]

Deprotonation: With strong bases, this compound can be deprotonated to yield methyl phosphide derivatives: [ \text{MePH}_2 + \text{KOH} \rightarrow \text{K[MePH]} + \text{H}_2\text{O} ]

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Protonation: Strong acids such as hydrochloric acid.

    Deprotonation: Strong bases like potassium hydroxide.

Major Products:

Scientific Research Applications

Methylphosphine has several scientific research applications across various fields:

Chemistry:

  • Used as a ligand in coordination chemistry.
  • Acts as a precursor for the synthesis of other organophosphorus compounds.

Biology:

  • Studied for its potential role in biological systems, particularly in the context of phosphorus metabolism.

Medicine:

  • Investigated for its potential use in pharmaceuticals, particularly in the development of novel drugs.

Industry:

Mechanism of Action

The mechanism of action of methylphosphine involves its interaction with various molecular targets and pathways. As a primary phosphine, it can participate in nucleophilic substitution reactions, where it donates its lone pair of electrons to electrophilic centers. This property makes it a valuable reagent in organic synthesis and catalysis .

Comparison with Similar Compounds

Methylphosphine can be compared with other similar organophosphorus compounds such as ethylphosphine and phenylphosphine.

Ethylphosphine (C₂H₅PH₂):

  • Similar to this compound but with an ethyl group instead of a methyl group.
  • Exhibits similar chemical reactivity but with slightly different physical properties due to the larger alkyl group.

Phenylphosphine (C₆H₅PH₂):

  • Contains a phenyl group, making it more aromatic and less volatile than this compound.
  • Used in different applications due to its aromatic nature.

Uniqueness of this compound:

Properties

IUPAC Name

methylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5P/c1-2/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWKFRBJGLMMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208029
Record name Methylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

48.024 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-54-4
Record name Phosphine, methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylphosphine

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